[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
(1-propan-2-yltriazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(2)10-4-6(3-7)8-9-10;;/h4-5H,3,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJKMCFYIABFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-87-8 | |
| Record name | 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the 1,2,3-Triazole Core via Copper-Catalyzed Azide-Alkyne Cycloaddition
Key Step: The formation of the 1,2,3-triazole ring is typically achieved through the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne under copper(I) catalysis.
Azide Preparation: The azide precursor is often synthesized by nucleophilic substitution of a suitable halide (e.g., bromoalkane derivative) with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, 2-bromoethyl derivatives can be converted to 2-azidoethyl compounds by stirring with NaN₃ at elevated temperatures for several hours to days.
Alkyne Component: The alkyne bearing the isopropyl substituent (propan-2-yl group) is either commercially available or synthesized via standard organic transformations such as alkylation or reduction of propargyl derivatives.
CuAAC Reaction Conditions: The azide and alkyne are combined in a solvent mixture (ethanol/water or acetonitrile) with a catalytic amount of CuSO₄·5H₂O and sodium ascorbate to generate the active Cu(I) catalyst in situ. The reaction is typically conducted at mild temperatures (room temperature to 45 °C) for 1–3 hours, sometimes assisted by microwave irradiation to accelerate the process.
Isolation: After completion, the reaction mixture is worked up by solvent removal under reduced pressure, filtration through Celite to remove copper residues, and purification by silica gel chromatography using solvents such as methylene chloride/methanol mixtures to afford the pure 1,2,3-triazole intermediate.
Conversion of the Triazole Intermediate to Methanamine Derivative
Functional Group Transformation: The triazole intermediate bearing an aldehyde or ester group at the 4-position can be converted into the corresponding methanamine via reductive amination or direct amination.
Reductive Amination: The aldehyde group (if present) is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) to form the primary amine.
Hydrolysis and Salt Formation: If the intermediate is an acetal or ester, acidic hydrolysis is performed (e.g., reflux in 1M HCl) to liberate the aldehyde or acid, which is then aminated. The final amine is converted into its dihydrochloride salt by treatment with excess hydrochloric acid, usually in an ethanolic or aqueous medium, followed by crystallization.
Representative Preparation Procedure and Reaction Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Azide synthesis | 2-bromoethyl derivative + NaN₃, DMSO, 90 °C, 5 days | Quantitative | Colorless oil obtained; confirmed by NMR |
| CuAAC cycloaddition | Azide + isopropyl alkyne, CuSO₄·5H₂O (0.1 eq), sodium ascorbate (0.05 eq), EtOH/H₂O, 40–45 °C, 1 h, microwave-assisted | 70–85% | Purified by silica gel chromatography |
| Hydrolysis | 1M HCl, reflux, 1 h | Quantitative | Converts acetal to aldehyde |
| Reductive amination | Aldehyde + NH₃ + NaBH₃CN, EtOH, room temp | 75–90% | Forms methanamine derivative |
| Salt formation | Methanamine + HCl (excess), EtOH/H₂O, crystallization | 85–95% | Yields dihydrochloride salt |
Analytical and Spectroscopic Characterization
NMR Spectroscopy: The 1H NMR spectrum typically shows a singlet for the triazole proton around δ 7.5–8.5 ppm, multiplets for the isopropyl methine and methyl protons, and signals corresponding to the methanamine group. 13C NMR confirms the triazole carbons and aliphatic substituents.
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular ion peak consistent with the molecular formula of the triazole methanamine dihydrochloride.
Purity and Identity: Chromatographic purity is assessed by TLC and HPLC; melting point and elemental analysis confirm the salt formation.
Summary of Advantages and Challenges
| Aspect | Details |
|---|---|
| Advantages | Mild reaction conditions, high regioselectivity of CuAAC, broad substrate scope, good yields, and straightforward purification. |
| Challenges | Long reaction times for azide synthesis, need for careful handling of azides due to safety concerns, and requirement for copper removal to avoid contamination. |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring.
Reduction: Reduction reactions may target the amine group or the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are widely studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various bacterial and fungal strains. For example:
- Case Study : A study demonstrated that triazole derivatives showed potent antifungal activity against Candida species, with [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride being effective in inhibiting growth at low concentrations .
Anticancer Properties
Triazoles are also explored for their potential anticancer effects. The ability of this compound to inhibit cancer cell proliferation has been noted in preliminary studies.
- Research Findings : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent .
Plant Growth Regulators
Triazole compounds are utilized as fungicides and growth regulators in agriculture. They help control fungal diseases and promote plant growth.
- Example : The application of triazole-based compounds has been linked to improved resistance against fungal pathogens in crops such as wheat and barley .
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to act as a building block for the synthesis of new materials.
- Polymer Chemistry : The compound can be used in the development of polymers with enhanced thermal stability and mechanical properties due to its ability to form cross-links through triazole rings .
Comparative Data Table
Mechanism of Action
The mechanism of action of [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride are compared below with analogous triazole-containing compounds (Table 1).
Table 1: Comparative Analysis of Triazolylmethanamine Derivatives
Key Observations:
Structural Variations and Electronic Effects: The target compound’s isopropyl group provides steric bulk and moderate lipophilicity, whereas derivatives like the thiophene-substituted analog () exhibit higher lipophilicity, favoring membrane permeability .
Salt Forms and Solubility: Dihydrochloride salts (e.g., target compound, ) generally offer superior aqueous solubility compared to monohydrochloride derivatives (e.g., ), critical for in vivo applications .
The target compound’s structural similarity suggests possible utility in oncology or antimicrobial research, though specific activity data are unavailable in the provided evidence . The oxetane-substituted derivative () demonstrates how heterocyclic substituents can enhance metabolic stability, a desirable trait in drug development .
Synthetic Accessibility :
- Most analogs are synthesized via CuAAC, as seen in and , followed by salt formation. The choice of azide and alkyne precursors dictates substituent diversity .
Biological Activity
[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride is a compound belonging to the triazole class, characterized by its unique five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring substituted with a methanamine group and is often synthesized using methods such as the Huisgen cycloaddition.
Synthesis Methods
The synthesis typically involves the following steps:
- Reagents : An azide and an alkyne are reacted.
- Catalyst : Copper(I) ions are used as a catalyst.
- Conditions : The reaction is performed in solvents like THF or DMSO at temperatures ranging from room temperature to 60°C for several hours to overnight.
Antimicrobial Activity
Research has shown that compounds within the triazole family exhibit significant antimicrobial properties. For instance, studies indicate that triazole derivatives demonstrate broad-spectrum activity against various bacterial strains, including both gram-positive and gram-negative pathogens.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 0.20 μg/mL |
| Triazole B | Escherichia coli | 1.56 μg/mL |
| Triazole C | Pseudomonas aeruginosa | 0.50 μg/mL |
These findings suggest that this compound may possess similar or enhanced antibacterial properties compared to other triazole derivatives.
Antiviral Activity
In addition to antibacterial effects, triazoles have been explored for their antiviral properties. Some studies have indicated that certain triazole derivatives can inhibit viral replication by targeting specific viral enzymes or pathways. For example, compounds that share structural similarities with [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine have shown promise in inhibiting the replication of viruses such as HIV and influenza.
Case Studies
A notable study conducted on a series of triazole derivatives demonstrated their effectiveness against resistant bacterial strains. The researchers synthesized various analogs and tested their activity against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than those of standard antibiotics.
Q & A
Q. How can researchers optimize the synthesis of [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride to improve yield and purity?
Methodological Answer: Synthetic optimization typically involves solvent selection, stoichiometric adjustments, and purification protocols. For triazole-containing analogs (e.g., [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine), nucleophilic substitution reactions using polar aprotic solvents like DMF or DMSO with bases (e.g., K₂CO₃) are effective . Post-reaction purification via recrystallization or column chromatography enhances purity. Kinetic studies (e.g., varying temperature, reaction time) can identify bottlenecks. For dihydrochloride salt formation, stoichiometric HCl gas or aqueous HCl in ethanol is recommended, followed by lyophilization .
Q. What characterization techniques are critical for verifying the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., triazole ring protons at δ 7.5–8.5 ppm, propan-2-yl group at δ 1.2–1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ for C₇H₁₄Cl₂N₄).
- X-ray Crystallography: Resolves stereochemistry and salt formation (HCl coordination) .
- HPLC-PDA: Assesses purity (>95% by area normalization) .
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
Methodological Answer: Stability studies should test pH ranges (2–10) and temperatures (4°C, 25°C, 40°C) over 24–72 hours. For similar hydrochlorides (e.g., imidazole derivatives), degradation occurs above pH 7 due to deprotonation and hydrolysis. Refrigeration (4°C) and lyophilized storage in amber vials under nitrogen minimize decomposition .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS: Offers high sensitivity (LOQ ~1 ng/mL) using reverse-phase C18 columns and mobile phases like 0.1% formic acid in acetonitrile/water .
- UV-Vis Spectroscopy: Quantifies via triazole’s π→π* transitions (λmax ~260 nm, ε ~5000 M⁻¹cm⁻¹) .
- Derivatization: Pre-column derivatization with dansyl chloride enhances fluorescence detection .
Advanced Research Questions
Q. How can researchers elucidate the reaction mechanism of triazole ring formation in this compound?
Methodological Answer: Mechanistic studies employ isotopic labeling (e.g., ¹⁵N or ²H), kinetic isotope effects (KIE), and computational modeling (DFT). For example, DFT calculations (B3LYP/6-31G*) can map transition states during Huisgen cycloaddition or nucleophilic substitution steps. In situ IR spectroscopy monitors intermediate azide or alkyne species .
Q. What strategies resolve contradictory data in literature regarding its reactivity with biomolecules?
Methodological Answer:
- Multi-method validation: Cross-validate SPR (surface plasmon resonance) binding assays with ITC (isothermal titration calorimetry) and molecular docking simulations .
- Controlled redox studies: Use ESR spectroscopy to detect radical intermediates in conflicting oxidation/reduction pathways .
- Batch-to-batch reproducibility: Ensure synthetic consistency via QC protocols (ePAF ≥ 0.9) .
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- Reaction path search algorithms (e.g., GRRM, AFIR) simulate potential energy surfaces to identify low-energy pathways .
- Solvent effect modeling: COSMO-RS predicts solvation energies in ionic liquids or deep eutectic solvents.
- Machine learning: Train models on existing triazole reaction datasets to forecast yields under untested conditions (e.g., microwave irradiation) .
Q. What advanced techniques identify and quantify degradation byproducts under stressed conditions?
Methodological Answer:
- LC-QTOF-MS: Non-targeted screening identifies unknown byproducts (e.g., hydrolyzed triazole rings or demethylated analogs) .
- Forced degradation: Expose the compound to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and oxidative agents (H₂O₂) to mimic long-term storage .
- NMR-based metabolomics: Track degradation pathways via ²D-COSY or HSQC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
